molecular formula C10H11NO2 B13469520 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1179794-39-8

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B13469520
CAS No.: 1179794-39-8
M. Wt: 177.20 g/mol
InChI Key: YVJXAFNDLVIROT-UHFFFAOYSA-N
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Description

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that belongs to the indene family. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst. This reaction yields indanedione ethyl ester, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes such as cell differentiation, proliferation, and migration . By inhibiting DDR1, the compound can suppress cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DDR1 makes it a promising candidate for further research in cancer therapy.

Properties

CAS No.

1179794-39-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-amino-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3,11H2,(H,12,13)

InChI Key

YVJXAFNDLVIROT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C(=O)O)N

Origin of Product

United States

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